![molecular formula C18H16F2N4O2S B2429045 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-45-6](/img/structure/B2429045.png)
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N4O2S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Properties
The compound exhibits antifungal activity, making it relevant for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including those resistant to existing antifungal drugs. Further investigations are needed to optimize its dosage, safety profile, and potential combination therapies .
Antimicrobial Applications
Beyond antifungal properties, this compound may also possess broader antimicrobial effects. Studies have investigated its activity against bacteria, including both Gram-positive and Gram-negative strains. Researchers aim to understand its mechanism of action and evaluate its potential as a novel antimicrobial agent .
Cancer Research
The unique chemical structure of this compound suggests potential in cancer research. Preliminary studies indicate that it could inhibit specific cancer cell lines, making it a candidate for further investigation. Researchers explore its impact on cell proliferation, apoptosis, and tumor growth inhibition .
Neurological Disorders
Given its central nervous system activity, scientists have explored its effects on neurological disorders. Animal models suggest that it may modulate neurotransmitter systems, making it relevant for conditions like epilepsy, anxiety, or neurodegenerative diseases. However, clinical trials are necessary to validate these findings .
Drug Delivery Systems
The compound’s structural features make it suitable for drug delivery applications. Researchers have investigated its use as a carrier for targeted drug delivery, especially for poorly soluble drugs. Its stability, biocompatibility, and release kinetics are crucial factors in designing effective drug delivery systems .
Material Science
The thienotriazinone scaffold offers opportunities in material science. Researchers have explored its use as a building block for designing functional materials, such as polymers, nanoparticles, or coatings. Its unique properties may contribute to novel materials with specific applications .
Cardiovascular Health
Preliminary studies suggest that this compound could impact cardiovascular health. Researchers have investigated its effects on blood pressure regulation, endothelial function, and vascular inflammation. Clinical trials are needed to validate its potential as a cardiovascular therapeutic agent .
Metabolic Disorders
The compound’s pharmacological profile hints at possible effects on metabolic pathways. Researchers have explored its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Understanding its mechanisms could lead to novel treatments for metabolic disorders .
特性
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-2-1-11(14(20)10-12)9-16(25)23-6-3-13(4-7-23)24-18(26)17-15(21-22-24)5-8-27-17/h1-2,5,8,10,13H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEQGAIMORNCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

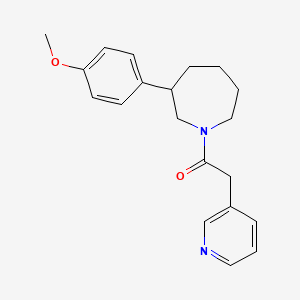
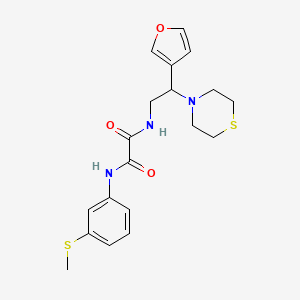



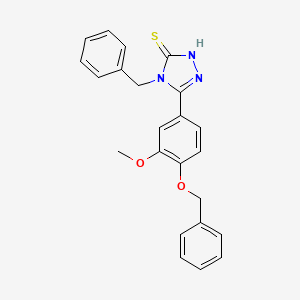
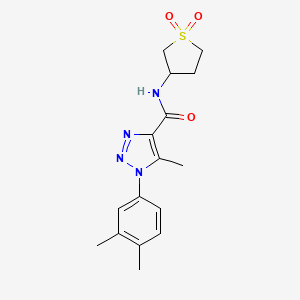


![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)
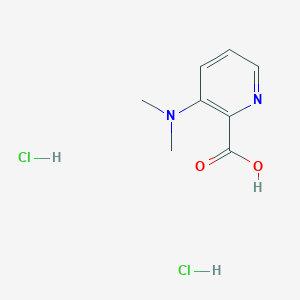
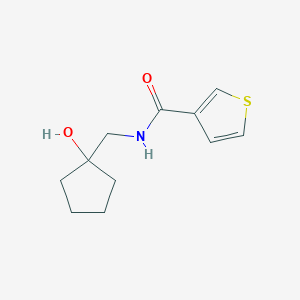
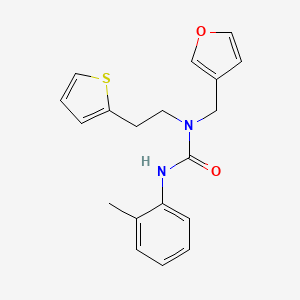
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)